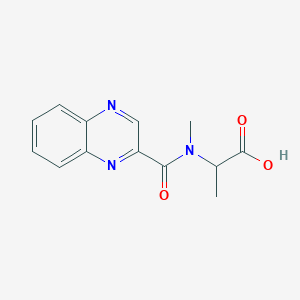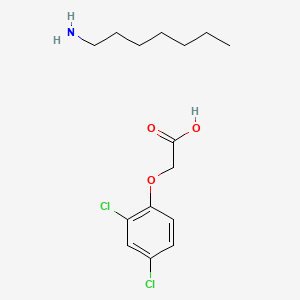
Heptylammonium (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine is an organic compound with the molecular formula C15H23Cl2NO3. It is a combination of 2-(2,4-dichlorophenoxy)acetic acid and heptan-1-amine, forming a salt. This compound is known for its applications in agriculture as a plant growth regulator and herbicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with heptan-1-amine to form the final compound. The reaction conditions generally include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors to handle significant volumes of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Purification: Techniques such as crystallization or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or other nucleophiles.
Major Products
Oxidation Products: Carboxylic acids and chlorinated phenols.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted phenoxyacetic acids.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Functions as a plant growth regulator, influencing cell division and elongation.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory properties.
Industry: Employed in the formulation of herbicides and plant growth regulators.
Mécanisme D'action
The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, leading to the death of unwanted plants. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar plant growth regulatory properties.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with a similar mechanism of action but different toxicity profile.
Mecoprop: A selective herbicide used for broadleaf weed control.
Uniqueness
2-(2,4-dichlorophenoxy)acetic acid; heptan-1-amine is unique due to its specific combination of 2-(2,4-dichlorophenoxy)acetic acid and heptan-1-amine, which enhances its solubility and efficacy as a plant growth regulator and herbicide. Its dual functionality allows for more targeted applications in agricultural settings.
Propriétés
Numéro CAS |
37102-63-9 |
|---|---|
Formule moléculaire |
C15H23Cl2NO3 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;heptan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C7H17N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8/h1-3H,4H2,(H,11,12);2-8H2,1H3 |
Clé InChI |
UTILIQPPRUUSFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
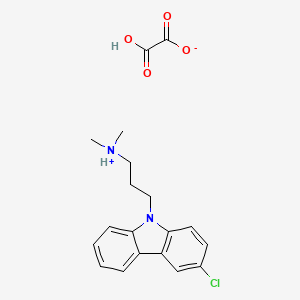
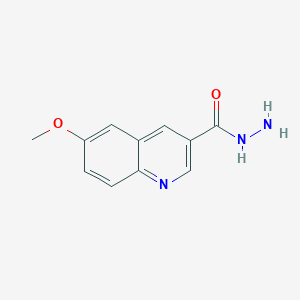

![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)

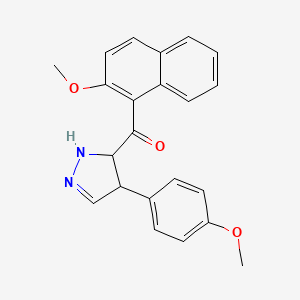
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
